Ethyl 2-methyloxazole-4-carboxylate

Description

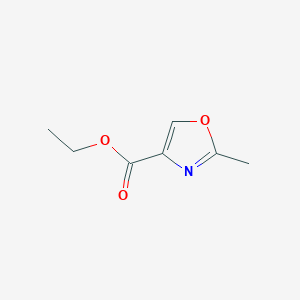

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-11-5(2)8-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPMRQTZCURBRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439372 | |

| Record name | ethyl 2-methyloxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10200-43-8 | |

| Record name | ethyl 2-methyloxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLOXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Building Block: A Technical Guide to Ethyl 2-methyloxazole-4-carboxylate in Drug Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-methyloxazole-4-carboxylate, a heterocyclic compound with the CAS number 10200-43-8, serves as a valuable and versatile intermediate in the landscape of organic synthesis and medicinal chemistry.[1][2] Its unique structural arrangement, featuring a reactive methyl group and an ester functionality on the oxazole core, presents multiple avenues for chemical modification, making it a sought-after precursor for the synthesis of more complex, biologically active molecules. This technical guide provides an in-depth exploration of the known and potential applications of this compound, focusing on its role as a foundational scaffold in the development of novel therapeutic agents and other functional organic compounds.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value |

| CAS Number | 10200-43-8 |

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| Synonyms | Ethyl 2-methyl-1,3-oxazole-4-carboxylate |

Synthetic Utility and Key Transformations

The synthetic potential of this compound lies in the reactivity of its constituent functional groups: the 2-methyl group, the ester at the 4-position, and the oxazole ring itself. These sites allow for a variety of chemical transformations to build molecular complexity.

1. Functionalization of the 2-Methyl Group:

The methyl group at the C2 position of the oxazole ring is a key handle for introducing further complexity. A common and powerful strategy involves its oxidation to an aldehyde, yielding Ethyl 2-formyloxazole-4-carboxylate.[3] This transformation unlocks a wealth of subsequent reactions.

-

Oxidation to Aldehyde: The conversion of the 2-methyl group to a formyl group is a critical step that significantly enhances the synthetic utility of the scaffold. This aldehyde can then participate in a wide range of classical organic reactions.

2. Reactions of the Resulting 2-Formyl Group:

The aldehyde functionality of the derivative, Ethyl 2-formyloxazole-4-carboxylate, serves as a versatile precursor for constructing larger molecular architectures.[3]

-

Oxime Formation: A notable reaction is the formation of an oxime through condensation with hydroxylamine. Oximes are important intermediates in organic synthesis, capable of being converted into various other functional groups.[3]

3. Modification of the Ester Group:

The ethyl ester at the C4 position provides another site for modification.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or subjected to other transformations characteristic of carboxylic acids.

-

Reduction: The ester can be reduced to a primary alcohol, introducing a new point of functionalization.

Potential Applications in Drug Discovery

The analogous substitution pattern in thiazole derivatives, such as in the synthesis of the gout medication Febuxostat, suggests that this compound could be a valuable starting material for structurally similar therapeutic agents.[4]

Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of a marketed drug from this compound is not available in the public domain, the following protocol details the synthesis of a key derivative, Ethyl 2-formyloxazole-4-carboxylate, which is a crucial intermediate for further synthetic elaborations.[3]

Synthesis of Ethyl 2-formyloxazole-4-carboxylate (Hypothetical, based on oxidation of the corresponding alcohol)

-

Materials: Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate, Dess-Martin periodinane, Anhydrous dichloromethane, Saturated aqueous sodium bicarbonate, Saturated aqueous sodium thiosulfate.

-

Procedure:

-

Dissolve Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin periodinane (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield Ethyl 2-formyloxazole-4-carboxylate.

-

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations discussed.

Caption: Key transformations of this compound.

Conclusion

This compound stands as a promising and versatile building block for the synthesis of complex organic molecules. Its strategic importance is underscored by the reactivity of its functional groups, which allow for a wide array of chemical modifications. While its direct application in the synthesis of currently marketed drugs is not extensively documented, its potential as a precursor for novel therapeutic agents, particularly in the realms of kinase inhibition and anti-inflammatory drug discovery, is significant. Further exploration of its synthetic utility is warranted and is likely to unveil new pathways to valuable bioactive compounds.

References

Ethyl 2-methyloxazole-4-carboxylate structure and properties

An In-depth Technical Guide on Ethyl 2-methyloxazole-4-carboxylate

Introduction

This compound is a heterocyclic compound belonging to the oxazole class of molecules. As a substituted oxazole, it serves as a valuable building block and intermediate in medicinal chemistry and drug development. The oxazole ring is a key structural motif found in various biologically active compounds. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound for researchers, scientists, and drug development professionals.

Structure and Physicochemical Properties

This compound is an ester derivative of 2-methyloxazole-4-carboxylic acid. Its core structure consists of a five-membered oxazole ring substituted with a methyl group at the 2-position and an ethyl carboxylate group at the 4-position.

Table 1: Chemical Identifiers and Properties

| Property | Data | Reference |

| IUPAC Name | Ethyl 2-methyl-1,3-oxazole-4-carboxylate | [1] |

| Synonyms | Ethyl 2-methyl-4-oxazolecarboxylate | [1] |

| CAS Number | 10200-43-8 | [1][2] |

| Molecular Formula | C₇H₉NO₃ | [1][3] |

| Molecular Weight | 155.15 g/mol | [1][3] |

| InChIKey | JRPMRQTZCURBRG-UHFFFAOYSA-N | [3] |

| Appearance | Not available (often a liquid or low-melting solid) | |

| Boiling Point | 218.1 ± 33.0 °C at 760 mmHg (Predicted for isomer CAS 90892-99-2) | [4] |

| Density | 1.1 ± 0.1 g/cm³ (Predicted for isomer CAS 90892-99-2) | [4] |

| Flash Point | 85.7 ± 25.4 °C (Predicted for isomer CAS 90892-99-2) | [4] |

| Storage | 2-8°C, Refrigerator | [1] |

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available precursors, culminating in the esterification of 2-methyloxazole-4-carboxylic acid.

References

In-Depth Technical Profile of Ethyl 2-methyl-1,3-oxazole-4-carboxylate (CAS No. 10200-43-8)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

Ethyl 2-methyl-1,3-oxazole-4-carboxylate, identified by the CAS number 10200-43-8, is a heterocyclic organic compound. It belongs to the family of oxazoles, which are five-membered aromatic rings containing one oxygen and one nitrogen atom. This compound is also known by synonyms such as ethyl 2-methyloxazole-4-carboxylate and 2-methyl oxazole 4-ethyl ester.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₃ | PubChem[1] |

| Molecular Weight | 155.15 g/mol | PubChem[1] |

| Boiling Point | 210.361 °C at 760 mmHg (Predicted) | ECHEMI[2] |

| Density | 1.14 g/cm³ (Predicted) | ECHEMI[2] |

| Refractive Index | 1.468 (Predicted) | ECHEMI[2] |

| Vapor Pressure | 0.193 mmHg at 25°C (Predicted) | ECHEMI[2] |

| XLogP3 | 1.15970 | ECHEMI[2] |

| Hydrogen Bond Acceptor Count | 4 | ECHEMI[2] |

| Rotatable Bond Count | 3 | ECHEMI[2] |

Synthesis and Spectroscopic Characterization

While Ethyl 2-methyl-1,3-oxazole-4-carboxylate is commercially available, understanding its synthesis is crucial for derivatization and the development of novel compounds. The literature describes various general methods for the synthesis of substituted oxazoles. A common approach involves the condensation and cyclization of α-haloketones with amides, or the reaction of ethyl 2-chloroacetoacetate with an appropriate amide.

A plausible synthetic workflow for Ethyl 2-methyl-1,3-oxazole-4-carboxylate is outlined below. This diagram illustrates a generalized synthetic approach based on established oxazole synthesis methodologies.

Caption: Generalized synthetic workflow for Ethyl 2-methyl-1,3-oxazole-4-carboxylate.

Experimental Protocol: A General Synthesis of 2,4-Disubstituted Oxazoles

A general procedure for the synthesis of similar oxazole structures involves the following steps. Please note that specific reaction conditions such as temperature, reaction time, and purification methods would need to be optimized for the synthesis of Ethyl 2-methyl-1,3-oxazole-4-carboxylate.

-

Chlorination of Ethyl Acetoacetate: To a solution of ethyl acetoacetate in a suitable solvent (e.g., dichloromethane), add sulfuryl chloride dropwise at a controlled temperature (e.g., 0 °C). The reaction mixture is typically stirred for several hours until the starting material is consumed (monitored by TLC or GC). The solvent is then removed under reduced pressure to yield crude ethyl 2-chloroacetoacetate.

-

Condensation and Cyclization: The crude ethyl 2-chloroacetoacetate is dissolved in a suitable solvent (e.g., ethanol or DMF) and treated with acetamide. A base, such as sodium bicarbonate or triethylamine, may be added to facilitate the reaction. The mixture is heated to reflux and the reaction progress is monitored.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure Ethyl 2-methyl-1,3-oxazole-4-carboxylate.

Spectroscopic Data:

-

¹H NMR: The spectrum would be expected to show a quartet and a triplet for the ethyl ester group, a singlet for the methyl group attached to the oxazole ring, and a singlet for the proton on the oxazole ring.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon of the ester, the carbons of the oxazole ring, the methyl carbon, and the carbons of the ethyl group.

-

IR Spectroscopy: Characteristic peaks would include a strong carbonyl stretch (C=O) from the ester group, C=N and C=C stretching vibrations from the oxazole ring, and C-H stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (155.15 g/mol ).

Biological Activity and Potential Applications

The biological profile of Ethyl 2-methyl-1,3-oxazole-4-carboxylate has not been extensively studied. However, the oxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds, suggesting potential for this molecule in drug discovery and agrochemical research.

Studies on structurally related isoxazole and oxadiazole derivatives have indicated a range of biological activities, including:

-

Antifungal Activity: Various isoxazole derivatives have demonstrated efficacy against fungal pathogens.[3]

-

Herbicidal Activity: Certain isoxazole-containing compounds have shown inhibitory effects on plant growth.[3]

-

Antimicrobial and Cytotoxic Activities: Thiazole and oxadiazole derivatives, which share structural similarities, have been investigated for their antibacterial and anticancer properties.

It is important to note that these activities are reported for related but distinct chemical entities. Direct experimental evaluation of Ethyl 2-methyl-1,3-oxazole-4-carboxylate is necessary to determine its specific biological profile.

The potential mechanism of action for oxazole-based compounds can be diverse and target-specific. For instance, in antifungal applications, they may interfere with cell wall synthesis or disrupt membrane integrity. As herbicides, they could inhibit key plant enzymes.

Safety and Handling

According to the aggregated GHS information from the ECHA C&L Inventory, Ethyl 2-methyl-1,3-oxazole-4-carboxylate is classified with a warning for causing skin irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

Ethyl 2-methyl-1,3-oxazole-4-carboxylate is a readily accessible chemical building block with potential for further investigation in the fields of medicinal chemistry and agrochemical science. While its own biological activity is not yet well-defined, the prevalence of the oxazole core in bioactive molecules suggests that this compound could serve as a valuable starting point for the synthesis of novel therapeutic agents or crop protection chemicals. Further research is warranted to fully elucidate its physicochemical properties, biological activities, and potential mechanisms of action.

References

Unveiling the Potential: A Technical Guide to the Biological Activity of Ethyl 2-methyloxazole-4-carboxylate

Disclaimer: This document provides a comprehensive overview of the potential biological activities of Ethyl 2-methyloxazole-4-carboxylate based on the known pharmacological effects of the broader oxazole class of compounds. As of the latest literature review, specific experimental data on the biological activity of this compound is not available. The information presented herein is intended for research and drug development guidance.

Introduction

This compound is a heterocyclic compound belonging to the oxazole family.[1][2] Oxazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide array of pharmacological activities.[3][4][5][6][7] The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, serves as a versatile scaffold in the design of novel therapeutic agents.[3][5] This technical guide aims to explore the potential biological activities of this compound by examining the established activities of structurally related oxazole derivatives, and to provide a framework for its future investigation.

The Oxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The oxazole nucleus is a common feature in numerous biologically active molecules and approved pharmaceutical agents.[6] Its derivatives have been reported to possess a broad spectrum of activities, including:

-

Antimicrobial Activity: Many oxazole derivatives have demonstrated potent antibacterial and antifungal properties against various strains of microorganisms.[3]

-

Anticancer Activity: The oxazole moiety is present in several compounds investigated for their cytotoxic effects against various cancer cell lines.[3][4]

-

Anti-inflammatory Activity: Certain oxazole-containing compounds have shown significant anti-inflammatory effects.[3][4]

-

Antitubercular Activity: The oxazole ring is a key structural component in some molecules with activity against Mycobacterium tuberculosis.[3][4]

-

Antidiabetic and Antiobesity Activities: Some derivatives have been explored for their potential in managing metabolic disorders.[3][4]

-

Antioxidant Activity: The heterocyclic nature of the oxazole ring can contribute to the antioxidant properties of its derivatives.[3][4]

The diverse biological profile of oxazole derivatives suggests that this compound could be a valuable candidate for biological screening to uncover novel therapeutic properties.

Synthesis of this compound

While specific biological data is lacking, the synthesis of this compound and related compounds is documented. Understanding its synthesis is crucial for producing the compound for biological evaluation. A general synthetic approach is outlined below.

Caption: Proposed synthetic workflow for this compound.

Proposed Experimental Workflow for Biological Activity Screening

To elucidate the potential biological activities of this compound, a systematic screening process is necessary. The following workflow provides a general framework for such an investigation.

Caption: A proposed workflow for the biological screening of this compound.

Future Perspectives

Given the rich pharmacology of the oxazole scaffold, this compound represents an intriguing starting point for new drug discovery programs. Its relatively simple structure offers numerous possibilities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on its synthesis and subsequent evaluation in a diverse range of biological assays to uncover its therapeutic potential. The exploration of this and other novel oxazole derivatives could lead to the identification of new lead compounds for the treatment of a variety of diseases.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

The Pivotal Role of Ethyl 2-methyloxazole-4-carboxylate in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – December 25, 2025 – The heterocyclic compound Ethyl 2-methyloxazole-4-carboxylate is emerging as a significant scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of its synthesis, physicochemical properties, and its burgeoning role in drug discovery, with a focus on its potential applications in oncology and infectious diseases. This document is intended for researchers, scientists, and professionals engaged in drug development.

Core Chemical and Physical Properties

This compound, with the CAS Number 10200-43-8, is a stable organic molecule featuring a 5-membered oxazole ring.[1][2][3] This core structure is amenable to a wide range of chemical modifications, making it an attractive starting point for the synthesis of diverse compound libraries. Key physicochemical data are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₃ | [1] |

| Molecular Weight | 155.15 g/mol | [1] |

| CAS Number | 10200-43-8 | [1][2][3] |

| Appearance | Varies (often a solid or oil) | |

| Solubility | Soluble in common organic solvents |

Synthesis of the Oxazole Core: Experimental Protocols

The synthesis of the this compound scaffold can be achieved through several established synthetic routes. A common and effective method involves the cyclization of an appropriate precursor. While specific protocols for this exact molecule are not widely published in detail, a general procedure based on the synthesis of analogous oxazole and thiazole carboxylates is presented below.[4][5]

General Synthetic Pathway

A plausible and commonly employed route for the synthesis of 2-methyl-oxazole-4-carboxylates involves the reaction of an alpha-haloketone with an amide. For this compound, this would typically involve the condensation of ethyl 2-chloroacetoacetate with acetamide.

Reaction:

Ethyl 2-chloroacetoacetate + Acetamide → this compound + HCl + H₂O

Experimental Protocol:

-

Reaction Setup: To a solution of ethyl 2-chloroacetoacetate (1 equivalent) in a suitable aprotic solvent such as dioxane or DMF, add acetamide (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 80-120 °C) and stirred for several hours (4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acid, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure this compound.

Visualization of the Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Role in Medicinal Chemistry: A Landscape of Potential

While specific biological activity data for this compound is limited in publicly accessible literature, the broader class of oxazole derivatives has demonstrated significant potential in various therapeutic areas.[6][7] This suggests that this compound serves as a valuable scaffold for developing compounds with a range of biological activities.

Anticancer Activity

Oxazole derivatives are a well-established class of anticancer agents.[6][8][9] They are known to exert their effects through various mechanisms, including the inhibition of crucial cellular targets.

Potential Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Many oxazole-containing compounds have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[6][8] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

-

Kinase Inhibition: The oxazole scaffold can be functionalized to target specific protein kinases that are often dysregulated in cancer.[6]

-

DNA Topoisomerase Inhibition: Some derivatives have been found to inhibit DNA topoisomerases, enzymes essential for DNA replication and repair in cancer cells.[6][8]

Illustrative Signaling Pathway:

Caption: Hypothetical pathway of anticancer action for oxazole derivatives via tubulin inhibition.

Antimicrobial Activity

The oxazole moiety is also a key pharmacophore in the development of antimicrobial agents.[7][10][11] Derivatives have shown activity against a range of bacterial and fungal pathogens.

Potential Mechanisms of Action:

-

Enzyme Inhibition: Oxazole-based compounds can be designed to inhibit essential bacterial enzymes, such as DNA gyrase or other enzymes involved in metabolic pathways.[12]

-

Cell Wall Synthesis Inhibition: Disruption of bacterial cell wall synthesis is another potential mechanism of action.

Quantitative Data for Related Thiazole Derivatives:

| Compound Type | Organism | MIC (µg/mL) | Reference |

| Thiazole clubbed 1,3,4-oxadiazoles (analogs) | Various bacteria | 12.5 - 50 | |

| Substituted Thiazole Derivatives (analogs) | Various fungi | 32-58% inhib. at 100mg/L | [13] |

Future Directions and Conclusion

This compound represents a promising and versatile scaffold in medicinal chemistry. While direct biological data for this specific compound is sparse, the extensive research on related oxazole and thiazole derivatives strongly suggests its potential as a building block for the development of new anticancer and antimicrobial agents.

Future research should focus on the synthesis and biological evaluation of a focused library of derivatives of this compound. Quantitative structure-activity relationship (QSAR) studies will be crucial in elucidating the key structural features required for potent and selective activity.[14] The exploration of its potential to inhibit novel drug targets will undoubtedly open new avenues in the fight against cancer and infectious diseases.

Disclaimer: This document is intended for informational purposes for a scientific audience. The biological activities and mechanisms discussed are largely based on the broader class of oxazole derivatives and may not be directly applicable to this compound itself without further experimental validation.

References

- 1. benthamscience.com [benthamscience.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iajps.com [iajps.com]

- 8. researchgate.net [researchgate.net]

- 9. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cbijournal.com [cbijournal.com]

- 11. Synthesis and antimicrobial evaluation of novel oxazole amide derivatives [wisdomlib.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the fundamental reactivity of the oxazole ring, a crucial heterocyclic scaffold in medicinal chemistry and organic synthesis. The unique electronic landscape of the oxazole ring, governed by the interplay of its aromaticity and the electronegativity of its constituent nitrogen and oxygen atoms, dictates a rich and varied chemical behavior. This document explores electrophilic and nucleophilic attacks, cycloaddition reactions, metallation, and ring-opening reactions, offering insights for professionals engaged in the design and synthesis of novel chemical entities.

Electronic Structure and Aromaticity

The aromatic character of the oxazole ring is derived from the delocalization of six π-electrons across the five-membered ring.[1] This aromaticity confers thermal stability.[2] However, the presence of the electronegative furan-type oxygen at position 1 and the pyridine-type nitrogen at position 3 creates an uneven electron density distribution.[1][3] The nitrogen atom acts as an electron sink, rendering the ring generally electron-deficient and deactivating it towards electrophilic attack.[1] This electronic arrangement makes the C2 position the most electron-deficient and thus susceptible to nucleophilic attack and deprotonation.[3] The relative acidity of the ring protons follows the order C2 > C5 > C4.[1][2]

| Property | Value / Description | Reference |

| Conjugate Acid pKa | ~0.8 | [4] |

| C2-H Acidity (pKa) | ~20 | [1][2] |

| Proton Acidity Order | C2 > C5 > C4 | [1][2] |

| Atom | Approx. ¹H NMR Shift (ppm) | Approx. ¹³C NMR Shift (ppm) |

| C2-H | 8.0 - 8.2 | 150 - 155 |

| C4-H | 7.0 - 7.3 | 125 - 130 |

| C5-H | 7.6 - 7.8 | 138 - 142 |

| Note: Chemical shifts are approximate and can vary significantly with substitution.[1] |

Electrophilic Aromatic Substitution

Electrophilic substitution on the oxazole ring is challenging due to the ring's overall electron-deficient nature, a consequence of the electronegative heteroatoms.[1][3] Such reactions, including nitration and halogenation, often require harsh conditions and result in low yields unless the ring is activated by electron-donating groups (EDGs).[1][3] When activated, substitution occurs preferentially at the C5 position, followed by C4.[1][2][5] The C2 position is the least reactive towards electrophiles.[3]

Caption: Preferred pathway for electrophilic substitution on an activated oxazole ring.

Table: Examples of Electrophilic Substitution

| Reaction | Reagents | Position | Conditions | Outcome | Reference |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C5 | Requires activating group | 5-Formyloxazole | [3][4] |

| Bromination | Br₂, NBS | C5 > C4 | Varies | 5-Bromo or 4,5-Dibromo oxazole | [6] |

Nucleophilic Attack and Substitution

The C2 position of the oxazole ring is the most electron-deficient and, therefore, the primary site for nucleophilic attack.[3] This reactivity can lead to two main outcomes: nucleophilic substitution or ring cleavage.

-

Nucleophilic Substitution: This pathway is favored when a good leaving group (e.g., a halogen) is present at the C2 position.[2][3][7]

-

Ring Cleavage: More commonly, especially with strong nucleophiles and in the absence of a leaving group, the initial attack at C2 leads to the opening of the oxazole ring.[3][8] This is a versatile strategy for synthesizing other heterocyclic systems. For instance, treatment with ammonia or formamide can lead to the formation of imidazoles.[3]

Caption: Competing pathways of nucleophilic attack on a 2-substituted oxazole.

Metallation and Deprotonation

The proton at the C2 position is the most acidic on the oxazole ring (pKa ≈ 20), allowing for selective deprotonation by strong bases such as n-butyllithium (n-BuLi).[1][2] This generates a 2-lithio-oxazole species. However, these intermediates are often unstable and exist in equilibrium with ring-opened isocyanide structures.[3][4][9] This equilibrium can be trapped, or the lithiated oxazole can be used in situ to react with various electrophiles, providing a powerful method for C2-functionalization.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. Oxazole - Wikipedia [en.wikipedia.org]

- 5. komorowski.edu.pl [komorowski.edu.pl]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 9. Oxazole [chemeurope.com]

An In-depth Technical Guide to Ethyl 2-methyloxazole-4-carboxylate: Nomenclature, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-methyloxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document covers its nomenclature, synthetic methodologies, and known biological context, presenting data in a structured format for ease of reference.

Nomenclature and Synonyms

This compound is a substituted oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its systematic and common identifiers are crucial for accurate database searches and unambiguous scientific communication.

Table 1: Nomenclature and Identifiers

| Identifier Type | Value |

| IUPAC Name | ethyl 2-methyl-1,3-oxazole-4-carboxylate |

| CAS Registry Number | 10200-43-8[1] |

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| InChI | InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-11-5(2)8-6/h4H,3H2,1-2H3 |

| InChIKey | JRPMRQTZCURBRG-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=COC(=N1)C |

The compound is also known by several synonyms, which are frequently encountered in chemical catalogs and literature.

Table 2: Common Synonyms

| Synonym |

| Ethyl 2-methyl-4-oxazolecarboxylate |

| 2-Methyl-4-ethoxycarbonyloxazole |

| 2-Methyloxazole-4-carboxylic acid ethyl ester |

| 4-Oxazolecarboxylic acid, 2-methyl-, ethyl ester |

| Ethyl-4-methyl-3,5-oxazolecarboxylate |

Synthetic Methodologies

The synthesis of this compound can be achieved through established methods for oxazole ring formation. The Robinson-Gabriel synthesis is a prominent and versatile method for this purpose.[2][3] This reaction involves the cyclization and dehydration of a 2-acylamino-ketone precursor.

Robinson-Gabriel Synthesis Pathway

A plausible synthetic route to this compound via the Robinson-Gabriel synthesis is outlined below. The key steps involve the formation of an α-acylamino ketone followed by acid-catalyzed cyclodehydration.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from related syntheses)

The following protocol is an adapted procedure for the synthesis of this compound, based on the well-established Robinson-Gabriel synthesis of related oxazoles.

Step 1: Synthesis of Ethyl 2-acetamido-3-oxobutanoate (Precursor)

-

To a solution of ethyl 2-amino-3-oxobutanoate hydrochloride (1 equivalent) in pyridine (5-10 volumes) at 0 °C, add acetic anhydride (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-acetamido-3-oxobutanoate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound (Target Compound)

-

To concentrated sulfuric acid (5-10 volumes) at 0 °C, add the purified ethyl 2-acetamido-3-oxobutanoate (1 equivalent) portion-wise, ensuring the temperature remains below 10 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography.

Table 3: Typical Reaction Parameters and Expected Yields

| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Ethyl 2-amino-3-oxobutanoate HCl, Acetic anhydride | Pyridine | Pyridine | 0 to RT | 12-16 | 70-85 |

| 2 | Ethyl 2-acetamido-3-oxobutanoate | H₂SO₄ | - | 0 to RT | 2-4 | 60-75 |

Biological and Medicinal Chemistry Context

While this compound itself is primarily regarded as a useful research chemical and building block in organic synthesis, the broader class of oxazole derivatives exhibits a wide range of biological activities.[4] The oxazole scaffold is a common feature in many biologically active compounds and approved drugs.

General Biological Activities of Oxazole Derivatives

Derivatives of the oxazole ring system have been reported to possess a variety of biological properties, including:

-

Antimicrobial Activity: Many oxazole-containing compounds have demonstrated efficacy against various bacterial and fungal strains.

-

Antifungal Activity: The oxazole moiety is a key component in some antifungal agents. For instance, certain derivatives have shown significant inhibition against fungi like Fusarium graminearum, Thanatephorus cucumeris, and Botrytis cinerea.[4]

-

Anticancer Activity: The oxazole ring is a structural motif in several natural products and synthetic compounds with cytotoxic and antiproliferative effects against various cancer cell lines.

-

Anti-inflammatory Activity: Some oxazole derivatives have been investigated for their potential as anti-inflammatory agents.

-

Antiviral and Insecticidal Properties: Research has also explored the antiviral and insecticidal potential of certain oxazole-based compounds.[4]

Role in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its functional groups—the ester and the methyl-substituted oxazole ring—provide multiple points for further chemical modification.

The general workflow for utilizing such a building block in a drug discovery program is depicted below.

Caption: Drug discovery workflow utilizing a chemical building block.

Due to the lack of specific publicly available data on the biological activity of this compound, no quantitative data tables or signaling pathway diagrams can be provided at this time. Researchers are encouraged to use this compound as a scaffold for the development of novel derivatives and to perform biological screening to elucidate its potential therapeutic applications.

Conclusion

This compound is a well-characterized heterocyclic compound with a clear nomenclature and established synthetic routes. While direct biological activity data for this specific molecule is limited in the public domain, its structural features make it a valuable building block for medicinal chemistry research. The broader family of oxazole derivatives has demonstrated significant potential across various therapeutic areas, suggesting that novel derivatives of this compound could yield promising lead compounds for future drug development efforts. Further investigation into the biological properties of this compound and its analogues is warranted.

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-methyloxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyloxazole-4-carboxylate is a heterocyclic organic compound with the chemical formula C₇H₉NO₃. As a derivative of the oxazole ring system, it holds potential as a building block in medicinal chemistry and drug discovery due to the diverse biological activities associated with the oxazole scaffold. This technical guide provides a comprehensive overview of the available physicochemical properties of this compound, alongside general experimental protocols for their determination. While specific experimental data for this particular compound is limited in publicly available literature, this guide aims to equip researchers with the foundational knowledge and methodologies necessary for its characterization and further investigation.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that a significant portion of the quantitative data is based on computational predictions and data for isomeric or closely related structures, highlighting the need for experimental verification.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source/Method |

| Molecular Formula | C₇H₉NO₃ | |

| Molecular Weight | 155.15 g/mol | |

| CAS Number | 10200-43-8 | |

| Physical Form | Solid (at 20°C) | Commercial Supplier Data |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not experimentally determined. Predicted to be soluble in organic solvents. | General solubility trends of esters |

| pKa | Not experimentally determined. | |

| LogP (octanol-water partition coefficient) | 1.3 (Predicted) | PubChem |

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of a solid organic compound like this compound are outlined below. These are general procedures and may require optimization for this specific substance.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, grind a small amount using a mortar and pestle.

-

Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (if a preliminary rough measurement has been made).

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

For a pure compound, this range should be narrow (typically ≤ 2°C).

Solubility Assessment

Determining the solubility profile is essential for selecting appropriate solvents for reactions, purification, and biological assays.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.

-

To each tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).

-

Vortex each tube vigorously for 1-2 minutes.

-

Visually inspect for the complete dissolution of the solid. If the solid dissolves, the compound is soluble in that solvent at that concentration.

-

If the compound does not dissolve at room temperature, the mixture can be gently warmed to assess temperature effects on solubility.

-

Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by finding the maximum mass of solute that can be dissolved in a given volume of solvent.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for structural elucidation and confirmation.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Cap the NMR tube securely.

Data Acquisition (General Parameters for a 400 MHz spectrometer):

-

¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to a reference standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans and a higher sample concentration may be required.

b) Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation (for a solid sample):

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum to produce the spectrum of the sample.

-

Identify characteristic absorption bands corresponding to functional groups such as C=O (ester), C=N and C=C (oxazole ring), and C-O bonds.

c) Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The solution is then introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Data Acquisition:

-

Acquire the mass spectrum in a suitable ionization mode (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

The molecular ion peak ([M]⁺ or [M+H]⁺) will confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information. For an ethyl ester, characteristic losses of the ethoxy group (-OCH₂CH₃) or ethylene (-CH₂=CH₂) via McLafferty rearrangement might be observed.

Synthesis Overview

A plausible synthetic route could involve the reaction of ethyl 2-chloroacetoacetate with acetamide. The following diagram illustrates a logical relationship for a potential synthesis.

Caption: A potential synthetic workflow for this compound.

Biological Activity and Drug Development Potential

The oxazole ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological profile of this compound has not been extensively reported. However, its structural motifs suggest potential avenues for investigation.

The ester functionality can be hydrolyzed in vivo to the corresponding carboxylic acid, which may then interact with biological targets. The methyl group at the 2-position and the carboxylate at the 4-position provide sites for further chemical modification to explore structure-activity relationships (SAR).

The following diagram illustrates a hypothetical signaling pathway that could be investigated for modulation by oxazole derivatives, based on the known activities of similar heterocyclic compounds.

Caption: A hypothetical inflammatory signaling pathway potentially modulated by oxazole derivatives.

Conclusion

This compound is a chemical entity with potential for further exploration in the fields of organic synthesis and medicinal chemistry. This guide has summarized the currently available physicochemical information and provided a framework of standard experimental protocols for its comprehensive characterization. The lack of extensive experimental data in the public domain underscores the opportunity for novel research to fully elucidate the properties and potential applications of this compound. Future studies should focus on obtaining precise experimental data for its physical and spectral properties, developing and optimizing a robust synthetic protocol, and screening for biological activities to unlock its full potential in drug discovery and development.

Methodological & Application

Synthesis of Ethyl 2-methyloxazole-4-carboxylate: A Detailed Protocol for Researchers

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Ethyl 2-methyloxazole-4-carboxylate is a valuable building block in medicinal chemistry, and a clear, reproducible synthesis protocol is essential for its utilization in the discovery of new therapeutic agents. This application note provides a detailed, step-by-step protocol for the synthesis of this compound via the cyclization of ethyl 2-acetamido-3-oxobutanoate.

This method, a variation of the Robinson-Gabriel synthesis, offers a reliable route to the desired 2,4-disubstituted oxazole. The protocol details the necessary reagents, optimal reaction conditions, and a comprehensive purification procedure to ensure a high-purity final product.

Reaction Scheme

The synthesis proceeds through the intramolecular cyclization and dehydration of ethyl 2-acetamido-3-oxobutanoate, facilitated by a potent dehydrating agent.

Figure 1: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this synthesis protocol.

| Parameter | Value |

| Reactants | |

| Ethyl 2-acetamido-3-oxobutanoate | 1 equivalent |

| Phosphorus Pentoxide (P₂O₅) | 1.5 equivalents |

| Phosphorus Oxychloride (POCl₃) | 5 equivalents (serves as solvent) |

| Reaction Conditions | |

| Temperature | 90-100 °C |

| Reaction Time | 2 hours |

| Product Information | |

| Yield | Approximately 70-80% (reported) |

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

Experimental Protocol

This protocol outlines the detailed methodology for the synthesis of this compound.

Materials:

-

Ethyl 2-acetamido-3-oxobutanoate

-

Phosphorus Pentoxide (P₂O₅)

-

Phosphorus Oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Equipment:

-

Round-bottom flask with a reflux condenser and a calcium chloride drying tube

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer and/or other analytical instruments for product characterization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, carefully add phosphorus pentoxide (1.5 equivalents) to phosphorus oxychloride (5 equivalents).

-

Addition of Starting Material: To the stirred mixture, add ethyl 2-acetamido-3-oxobutanoate (1 equivalent) portion-wise.

-

Reaction: Heat the reaction mixture to 90-100 °C and maintain this temperature for 2 hours with continuous stirring.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture onto crushed ice.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Characterization:

-

Collect the fractions containing the pure product and concentrate them.

-

Characterize the final product, this compound, by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Use of Ethyl 2-methyloxazole-4-carboxylate as a synthetic building block

Application Notes and Protocols for Ethyl 2-methyloxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of this compound (CAS No. 10200-43-8), a versatile heterocyclic building block for organic synthesis. These notes detail its physicochemical properties, a plausible synthetic protocol, and its potential applications in the development of novel chemical entities.

Physicochemical and Spectral Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for its characterization, handling, and use in synthetic procedures.

| Property | Value |

| CAS Number | 10200-43-8 |

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| Appearance | Solid |

| Purity Specification | ≥97% |

| Storage Conditions | Store long-term at room temperature in a dry environment |

Table 1: Physicochemical properties of this compound.[1]

Synthesis of this compound

The synthesis of this compound can be achieved via the Hantzsch oxazole synthesis. This method involves the condensation of an α-haloketone with an amide. In this case, an appropriate α-halo derivative of ethyl acetoacetate is reacted with acetamide. While a specific detailed experimental protocol for this exact transformation is not widely published, the following represents a standard and plausible procedure based on established chemical principles.

Experimental Protocol: Hantzsch Oxazole Synthesis

Materials:

-

Ethyl 2-chloroacetoacetate

-

Acetamide

-

Anhydrous ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetamide (1.2 equivalents) in anhydrous ethanol.

-

To this solution, add ethyl 2-chloroacetoacetate (1.0 equivalent).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed during the reaction.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Caption: Synthetic workflow for this compound.

Applications as a Synthetic Building Block

This compound is a valuable intermediate in organic synthesis, particularly for the construction of more complex, biologically active molecules. The ester functionality and the oxazole core provide multiple reaction sites for further chemical transformations.

Hydrolysis to 2-Methyloxazole-4-carboxylic Acid

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for the synthesis of various amide and ester derivatives with potential pharmacological activity.

Experimental Protocol: Ester Hydrolysis

Materials:

-

This compound

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water

-

Hydrochloric acid (HCl, 1M)

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 equivalent) in a mixture of THF (or MeOH) and water.

-

Add LiOH (1.5 equivalents) or NaOH (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-methyloxazole-4-carboxylic acid.

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Amide Coupling Reactions

The resulting 2-methyloxazole-4-carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents to generate a library of amides for structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocol: Amide Coupling

Materials:

-

2-Methyloxazole-4-carboxylic acid

-

Amine of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU

-

Hydroxybenzotriazole (HOBt) or HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-methyloxazole-4-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

-

Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: General scheme for amide coupling reactions.

Reduction to (2-Methyloxazol-4-yl)methanol

The ester can be reduced to the corresponding primary alcohol, (2-methyloxazol-4-yl)methanol. This alcohol can then be used in further synthetic transformations, such as oxidation to the aldehyde or conversion to halides for subsequent coupling reactions.

Experimental Protocol: Ester Reduction

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) / Lithium chloride (LiCl)

-

Anhydrous tetrahydrofuran (THF) or Ethanol

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure (using LiAlH₄):

-

Caution: LiAlH₄ reacts violently with water. In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.

-

Wash the filter cake with THF.

-

Combine the filtrates, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield (2-methyloxazol-4-yl)methanol.

Potential in Drug Discovery

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The ability to easily modify the substituents at the 2 and 4-positions of the oxazole ring, starting from this compound, makes it a valuable tool for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs. The derivatives of the corresponding 2-methyloxazole-4-carboxylic acid have been used in the preparation of inhibitors for enzymes such as human protease-activated receptor 2.

References

Application Notes and Protocols: Ethyl 2-methyloxazole-4-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental applications of Ethyl 2-methyloxazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. Due to the limited direct public data on the title compound, these notes focus on the documented applications of its parent carboxylic acid, 2-methyloxazole-4-carboxylic acid, as a precursor for synthesizing potent biological inhibitors. The protocols and workflows provided are based on established chemical principles and the known reactivity of this class of compounds.

Background and Significance

This compound (CAS No: 10200-43-8) is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.[1][2][3] The oxazole motif is a crucial scaffold in numerous biologically active compounds and approved pharmaceuticals due to its favorable physicochemical properties, including its ability to act as a bioisosteric replacement for other functional groups and its metabolic stability. While this compound is primarily utilized as a research chemical and a versatile intermediate, its parent acid, 2-methyloxazole-4-carboxylic acid, has been explicitly cited as a reactant in the stereoselective preparation of 3-amino-N-(phenylsulfonyl)alanines, which are potent inhibitors of αvβ3 integrin.

Integrins are a family of transmembrane receptors involved in cell adhesion and signaling. The αvβ3 integrin, in particular, plays a significant role in angiogenesis (the formation of new blood vessels), a critical process in tumor growth and metastasis. Therefore, inhibitors of αvβ3 integrin are actively being pursued as potential anti-cancer therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 10200-43-8 | [1] |

| Molecular Formula | C₇H₉NO₃ | [1] |

| Molecular Weight | 155.15 g/mol | [1] |

| Appearance | Solid | |

| Melting Point (Parent Acid) | 182-187 °C |

Experimental Applications: Synthesis of αvβ3 Integrin Inhibitors

The primary documented application of the 2-methyloxazole-4-carboxylic acid scaffold in drug discovery is its use as a key building block for αvβ3 integrin inhibitors. The ethyl ester, this compound, serves as a stable and readily available precursor to the corresponding carboxylic acid.

The overall workflow involves the hydrolysis of the ethyl ester to the carboxylic acid, followed by amide coupling to a suitable amino acid derivative to form the final inhibitor.

Experimental Protocols

This protocol describes the standard procedure for the saponification of the ethyl ester to yield the corresponding carboxylic acid.

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Hydrochloric acid (1 M HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (1.5 eq) to the solution and stir vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1 M HCl. A precipitate may form.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-methyloxazole-4-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

This protocol outlines a general procedure for coupling the synthesized carboxylic acid with an amino acid derivative, a key step in forming the final inhibitor.

Materials:

-

2-Methyloxazole-4-carboxylic acid (from Protocol 1)

-

A suitable amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl) (1.1 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-Methyloxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add the amino acid ester hydrochloride (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

-

Add HATU (1.2 eq) in one portion and continue stirring at room temperature.

-

Monitor the reaction by TLC or LC-MS until completion (typically 4-16 hours).

-

Quench the reaction by adding water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Signaling Pathway Context: αvβ3 Integrin in Angiogenesis

The therapeutic rationale for targeting αvβ3 integrin stems from its role in promoting angiogenesis, which is essential for tumor growth and survival. The diagram below illustrates a simplified signaling pathway involving αvβ3 integrin.

Quantitative Data Summary

As specific biological activity data for derivatives of this compound are not widely available in the public domain, the following table presents hypothetical data for a series of synthesized inhibitors (Inhibitors A-C) to illustrate how such data would be presented.

| Inhibitor ID | Modification at R-group | αvβ3 Binding Affinity (IC₅₀, nM) | Cell Proliferation Assay (GI₅₀, µM) |

| A | -CH₃ | 15.2 | 1.2 |

| B | -Phenyl | 8.7 | 0.8 |

| C | -Cyclohexyl | 22.5 | 2.5 |

Note: The data in this table is illustrative and intended for representational purposes only.

Conclusion

This compound is a valuable and versatile building block in drug discovery. While direct experimental applications are not extensively documented, its role as a precursor to 2-methyloxazole-4-carboxylic acid positions it as a key starting material for the synthesis of potent αvβ3 integrin inhibitors. The protocols and workflows provided herein offer a practical guide for researchers to utilize this compound in the development of novel therapeutics, particularly in the field of oncology. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

Application Notes and Protocols: Synthesis of 2-Methyloxazole-4-carbaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step laboratory procedure for the synthesis of 2-methyloxazole-4-carbaldehyde oxime, commencing from ethyl 2-methyloxazole-4-carboxylate. The protocol first details the selective reduction of the ethyl ester to the corresponding aldehyde, 2-methyloxazole-4-carbaldehyde, utilizing diisobutylaluminium hydride (DIBAL-H). Subsequently, it describes the conversion of the intermediate aldehyde into the desired oxime through a condensation reaction with hydroxylamine hydrochloride. This application note includes detailed experimental protocols, a summary of quantitative data, and visual diagrams of the experimental workflow and chemical pathway to ensure procedural clarity and reproducibility.

Introduction

Oxazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the oxazole ring allows for the exploration of new chemical space and the development of novel therapeutic agents. The formation of an oxime at the C4 position of the 2-methyloxazole core introduces a versatile functional group that can be a key pharmacophore or a synthetic handle for further derivatization. This protocol outlines a reliable method to achieve this transformation, starting from the commercially available or synthetically accessible this compound.

Experimental Protocols

Part 1: Reduction of this compound to 2-Methyloxazole-4-carbaldehyde

This procedure details the selective reduction of the ester to an aldehyde using DIBAL-H. It is critical to maintain a low temperature to prevent over-reduction to the corresponding alcohol.

Materials:

-

This compound

-

Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., 1.0 M in hexanes)

-

Anhydrous dichloromethane (DCM) or toluene

-

Methanol

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dry ice/acetone bath

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane or toluene in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of DIBAL-H: Slowly add DIBAL-H (1.1 eq) dropwise to the cooled solution via a dropping funnel, ensuring the internal temperature does not rise above -70 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

-

Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form (this may take several hours).

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volume).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyloxazole-4-carbaldehyde.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Part 2: Formation of 2-Methyloxazole-4-carbaldehyde Oxime

This protocol describes the standard procedure for the formation of an oxime from an aldehyde.

Materials:

-

2-Methyloxazole-4-carbaldehyde (from Part 1)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine or Sodium Acetate

-

Ethanol

-

Deionized water

-

Standard laboratory glassware

Procedure:

-

Reaction Mixture: In a round-bottom flask, dissolve 2-methyloxazole-4-carbaldehyde (1.0 eq) in ethanol.

-

Addition of Reagents: Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq) or sodium acetate (1.5 eq) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) for 1-3 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

-

Extraction: Add deionized water to the residue and extract the product with a suitable organic solvent such as ethyl acetate (3 x volume).

-

Washing: Wash the combined organic layers with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methyloxazole-4-carbaldehyde oxime.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Data Presentation

| Step | Reactant | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Product | Expected Yield (%) |

| 1 | This compound | DIBAL-H | DCM or Toluene | -78 | 1-2 | 2-Methyloxazole-4-carbaldehyde | 70-85 |

| 2 | 2-Methyloxazole-4-carbaldehyde | NH₂OH·HCl, Pyridine | Ethanol | 25-60 | 1-3 | 2-Methyloxazole-4-carbaldehyde Oxime | 80-95 |

Mandatory Visualization